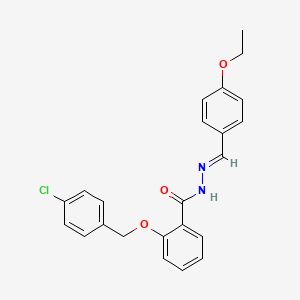
2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C21H20N2O3Cl .
- The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
- The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.
Vorbereitungsmethoden
- Synthetic Routes :
- CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
- The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
- Industrial Production :
- While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
Analyse Chemischer Reaktionen
- Reactivity :
- CBEB is susceptible to various reactions, including:
- Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
- Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
- Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
- CBEB is susceptible to various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) .
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
- Major Products :
- Oxidation may yield oximes or hydrazones.
- Substitution reactions can lead to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
- Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
- Biology : It may exhibit antimicrobial or antiproliferative properties.
- Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
- Industry : CBEB derivatives could find applications in materials science or drug development.
Wirkmechanismus
- CBEB’s mechanism likely involves interactions with cellular targets.
- It may inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
- 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
- Uniqueness :
- CBEB combines both substituents, making it distinct from related compounds.
: PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link
Eigenschaften
CAS-Nummer |
769143-74-0 |
|---|---|
Molekularformel |
C23H21ClN2O3 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
DRNHFEITWCMGES-MFKUBSTISA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





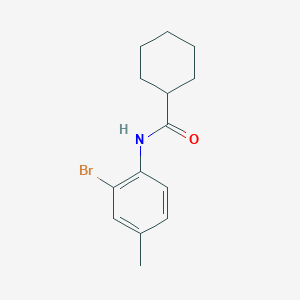

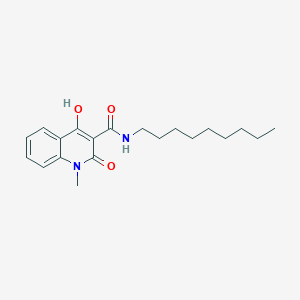
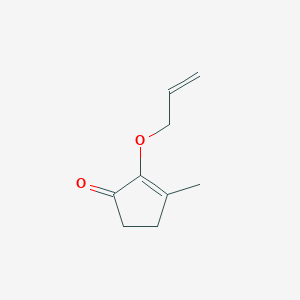
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
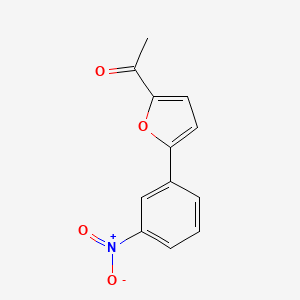
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
